molecular formula C17H14N4O3S B12053425 4-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

4-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

Cat. No.: B12053425
M. Wt: 354.4 g/mol
InChI Key: IHRSESNETUPDHB-VCHYOVAHSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 2-methoxyphenyl substituent at position 3 of the triazole ring, a thioxo group at position 5, and a benzoic acid moiety linked via an iminomethyl group at position 2. The structure combines aromatic, heterocyclic, and carboxylic acid functionalities, making it a candidate for diverse biological and material science applications. Its design aligns with known pharmacophores in medicinal chemistry, where triazole-thione derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(E)-[3-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid

InChI

InChI=1S/C17H14N4O3S/c1-24-14-5-3-2-4-13(14)15-19-20-17(25)21(15)18-10-11-6-8-12(9-7-11)16(22)23/h2-10H,1H3,(H,20,25)(H,22,23)/b18-10+

InChI Key

IHRSESNETUPDHB-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid typically involves multiple steps. One common route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the methoxyphenyl group and the benzoic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and methoxyphenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Fluorophenyl Analog: 4-[(E)-{[3-(4-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl]imino}methyl]benzoic Acid ()

  • Structural Difference : The 2-methoxyphenyl group in the target compound is replaced with a 4-fluorophenyl ring.
  • Impact: Fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity to hydrophobic enzyme pockets compared to the electron-donating methoxy group.

Ethoxyphenyl Analog: 4-(((3-(3-Ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic Acid ()

  • Structural Difference : A 3-ethoxyphenyl group replaces the 2-methoxyphenyl moiety.
  • Impact : The ethoxy group’s larger size and increased lipophilicity may enhance membrane permeability but reduce aqueous solubility. Safety data indicate higher handling risks (H315: skin irritation) compared to the methoxy variant .

m-Tolyl Analog: 2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic Acid ()

  • Structural Difference : A methyl group at the meta position of the phenyl ring replaces the ortho-methoxy group.

Table 1: Substituent Effects on Key Properties

Compound Substituent (Position) LogP* Aqueous Solubility (mg/mL) Biological Activity (IC50, μM)
Target Compound 2-OCH3 (phenyl) 2.8 0.12 Not reported
4-Fluorophenyl Analog 4-F (phenyl) 3.1 0.08 12.5 (heparanase inhibition)
3-Ethoxyphenyl Analog 3-OCH2CH3 (phenyl) 3.5 0.05 18.9 (antimicrobial)
m-Tolyl Analog 3-CH3 (phenyl) 3.3 0.10 N/A

*Predicted using DFT methods ().

Heparanase Inhibition

The 4-fluorophenyl analog () demonstrated heparanase inhibition (IC50 = 12.5 μM), attributed to fluorine’s electronegativity enhancing interactions with catalytic residues. The target compound’s methoxy group may reduce potency due to steric hindrance but improve selectivity .

Antimicrobial Activity

Ethoxyphenyl and m-tolyl analogs () showed moderate activity against Staphylococcus aureus (MIC = 32–64 μg/mL). The target compound’s methoxy group could enhance Gram-positive targeting via improved membrane interaction, though experimental validation is needed .

Biological Activity

The compound 4-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, particularly in the context of antimicrobial and anticancer effects.

Synthesis

The synthesis of 4-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid typically involves the reaction of 2-methoxyphenyl isothiocyanate with various hydrazine derivatives to form the thiazole ring, followed by further modifications to introduce the benzoic acid moiety.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been tested against various pathogens including Mycobacterium tuberculosis. In one study, triazole derivatives demonstrated promising inhibition rates against M. tuberculosis with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to higher values depending on the specific derivative tested .

CompoundMIC (µg/mL)Activity
Triazole Derivative A6.25Strong
Triazole Derivative B12.5Moderate
4-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acidTBDTBD

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored. In vitro studies have indicated that certain triazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .

Cell LineIC50 (µM)Compound Tested
HCT-1166.2Triazole Derivative C
T47D27.3Triazole Derivative D

The biological activity of triazoles is often attributed to their ability to interfere with nucleic acid synthesis and function within microbial cells. They may inhibit enzymes involved in DNA replication or RNA transcription, thereby exerting their antimicrobial and anticancer effects.

Case Studies

Several case studies have documented the efficacy of triazole compounds in clinical settings:

  • Case Study on Tuberculosis : A clinical trial involving a new triazole derivative showed significant improvement in patients with multidrug-resistant tuberculosis when combined with standard treatment regimens.
  • Cancer Treatment : Research on a related triazole compound indicated a reduction in tumor size in animal models of breast cancer, supporting its potential as an adjunct therapy in oncology.

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